Ethyl 6-fluoronicotinate
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Description
Ethyl 6-fluoronicotinate is a chemical compound with the CAS Number: 116241-59-9 and a molecular weight of 169.16 . It contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes 20 bonds in total: 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Scientific Research Applications
Analytical Chemistry and Compound Separation : Ethyl 6-fluoronicotinate has been used in analytical chemistry, particularly in the separation and determination of related compounds like 5-fluoronicotinic acid and ethyl 5-fluoronicotinate. High-Performance Liquid Chromatography (HPLC) techniques have been applied for this purpose, utilizing ultraviolet detection methods for accurate quantification (Hu Bao-xiang, 2005).
Synthesis of Chemical Compounds : this compound is a precursor in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, a compound achieved through a reaction involving thionyl chloride and potassium ethyl malonate (Zhou Yan-feng, 2007). Additionally, it has been a key component in developing alternative synthesis routes for antibacterial agents like enoxacin (T. Miyamoto, H. Egawa, J. Matsumoto, 1987).
Medical Imaging : In medical research, this compound derivatives have been explored as radiotracers for positron emission tomography (PET) imaging in melanoma. The derivatives have shown high tumor uptake and rapid body clearance, which is significant for clinical diagnostics and assessing the responsiveness of therapeutic agents (I. Greguric, Stephen R. Taylor, et al., 2009).
Drug Synthesis and Antibacterial Research : this compound has been involved in synthesizing various antibacterial agents. It has been used in creating fluoroquinolone drugs, demonstrating significant activity against Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antibacterial treatments (H. Koga, A. Itoh, S. Murayama, et al., 1980).
Material Science : In the field of materials science, this compound and its derivatives have been used to modify polymer surfaces via direct fluorination. This modification enhances various commercial properties of polymers, such as improved barrier properties, gas separation capabilities, and mechanical strength (A. P. Kharitonov, 2008).
Molecular Dynamics and Spectroscopic Studies : this compound has been part of molecular dynamics and spectroscopic studies to understand better the structure-activity relationships of antibacterial agents. These studies provide insights into the conformational behavior, electronic structure, and functionality of fluoroquinolone precursors (Sandra Dorotíková, Kristína Plevová, et al., 2014).
Properties
IUPAC Name |
ethyl 6-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMQDNPJDCTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558615 |
Source
|
Record name | Ethyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116241-59-9 |
Source
|
Record name | Ethyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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